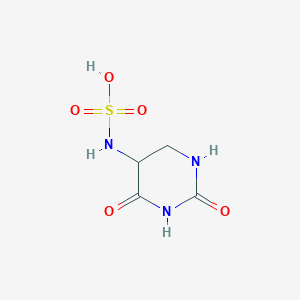

Sulfaminouracil

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7N3O5S |

|---|---|

Molecular Weight |

209.18 g/mol |

IUPAC Name |

(2,4-dioxo-1,3-diazinan-5-yl)sulfamic acid |

InChI |

InChI=1S/C4H7N3O5S/c8-3-2(7-13(10,11)12)1-5-4(9)6-3/h2,7H,1H2,(H,10,11,12)(H2,5,6,8,9) |

InChI Key |

ULIMVDRMYDULOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)NS(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sulfaminouracil and Its Derivatives

Novel Synthetic Routes to the Sulfaminouracil Core Structure

The synthesis of a core heterocyclic structure like uracil (B121893) typically involves the condensation of a urea (B33335) or a related derivative with a dicarbonyl compound or its equivalent. For this compound, a plausible synthetic route would involve the reaction of a sulfamide-containing urea equivalent with a suitable three-carbon synthon, such as malic acid or its derivatives, under acidic or basic conditions to facilitate cyclization and dehydration.

Novel approaches could explore solid-phase synthesis techniques, allowing for high-throughput screening of reaction conditions and reactants. Furthermore, microwave-assisted organic synthesis (MAOS) could offer significant advantages by reducing reaction times and potentially improving yields for the construction of the this compound core. Flow chemistry represents another modern approach that could enable precise control over reaction parameters, leading to a more efficient and scalable synthesis.

Functionalization and Derivatization Strategies of this compound

Once the this compound core is obtained, subsequent functionalization would be key to exploring its chemical and biological properties. Standard methods for the derivatization of uracil and other pyrimidine (B1678525) rings could be adapted. These include N-alkylation at the ring nitrogens, halogenation at the C5 position, and various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents.

Late-stage functionalization (LSF) is a powerful strategy for modifying complex molecules. For this compound, C-H activation methodologies could be investigated to introduce functional groups at specific positions on the uracil ring or on any existing substituents, thereby rapidly generating a library of derivatives.

The sulfamino group (-NHSO₂R) is expected to significantly influence the electronic properties and reactivity of the uracil ring. As an electron-withdrawing group, it would likely decrease the electron density of the pyrimidine ring, affecting its susceptibility to electrophilic and nucleophilic attack. The acidity of the N-H protons on the uracil ring would also be altered, which could be probed by pKa measurements.

To investigate the mechanism of action of this compound in a hypothetical biological context, the synthesis of targeted analogs would be crucial. For instance, replacing the sulfamino group with other functional groups of similar size but different electronic properties (e.g., an amide or a sulfonamide with a different substitution pattern) could help to understand the role of this group in binding or activity.

Isotopically labeled analogs (e.g., with ¹³C, ¹⁵N, or ³⁴S) would be invaluable for metabolic studies and for use in techniques like NMR to probe interactions with biomolecules. Fluorescently tagged derivatives could also be synthesized to visualize the compound's localization within cells.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound would involve several key considerations. The use of safer, more environmentally benign solvents, such as water, ethanol, or supercritical CO₂, would be a primary goal. Atom economy would be maximized by designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product.

The development of one-pot or tandem reactions would reduce the number of synthetic steps, minimizing waste generation and energy consumption. The use of renewable starting materials, where possible, would also contribute to a more sustainable synthetic process.

Catalytic Approaches in this compound Derivatization

Catalysis offers a powerful tool for the efficient and selective derivatization of this compound. Transition metal catalysis, particularly with palladium, copper, or nickel, could be employed for a wide range of cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

Organocatalysis provides a metal-free alternative for various transformations, potentially offering different selectivity and functional group tolerance. Biocatalysis, using enzymes, could enable highly specific modifications under mild reaction conditions, which would be particularly advantageous for the synthesis of chiral derivatives. For instance, enzymatic resolution could be used to separate enantiomers if a chiral center is introduced into a this compound derivative.

Structural Elucidation and Advanced Spectroscopic Characterization of Sulfaminouracil

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure and chemical environment of a sample. drugbank.com It operates by analyzing the interaction of atomic nuclei with an external magnetic field. drugbank.com Different NMR-active nuclei within a molecule resonate at distinct frequencies, offering insights into the connectivity and spatial arrangement of atoms. drugbank.com

High-Resolution 1D and 2D NMR Techniques

One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete assignment of proton (¹H) and carbon (¹³C) signals in the Sulfaminouracil molecule.

1D NMR Spectroscopy (¹H and ¹³C NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a compound like this compound, which contains a uracil (B121893) ring and a sulfonamide group, characteristic signals are expected. For instance, the proton on the C6 carbon of the uracil ring typically appears as a singlet in a specific region of the spectrum. chemijournal.com The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. udel.edu The chemical shifts of the carbonyl carbons (C2 and C4) in the uracil ring are particularly informative. chemijournal.comoregonstate.edu

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for a this compound Moiety

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N1-H | 10.0 - 11.5 | - |

| N3-H | 10.0 - 11.5 | - |

| C6-H | 7.5 - 8.5 | 140 - 150 |

| C5 | - | 100 - 110 |

| C2 (C=O) | - | 150 - 160 |

| C4 (C=O) | - | 160 - 170 |

| SO₂NH- | 8.5 - 10.5 | - |

Note: These are generalized expected chemical shift ranges based on data for uracil and sulfonamide derivatives. Actual values for this compound may vary.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, 2D NMR techniques are employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other within the molecular structure. emerypharma.comcolumbia.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H connections. nih.govpressbooks.pubcolumbia.edunanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms. nih.govlibretexts.orgnih.govsdsu.edu

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous assignment of all atoms in the this compound structure can be achieved.

Microcryoprobe and Capillary NMR for Limited Sample Amounts

In many research contexts, such as natural product isolation or metabolite identification, the amount of available sample is often a limiting factor. Capillary NMR spectroscopy, particularly when coupled with a microcoil flow probe, offers a significant increase in mass-based sensitivity compared to standard NMR probes. researchgate.net This enhancement, which can be up to 100-fold, allows for the acquisition of high-quality spectra from microgram quantities of the analyte. researchgate.net

Further sensitivity gains can be achieved with the use of a MicroCryoProbe™. bruker.com These probes cool the detection electronics to cryogenic temperatures, which dramatically reduces thermal noise and can lead to a more than 200-fold reduction in experiment time for a given sample amount. bruker.com This technology is ideal for the analysis of mass-limited samples of compounds like this compound, enabling detailed structural elucidation that would otherwise be impossible. nih.govbruker.com

Mass Spectrometry (MS) for Structural Characterization

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. amazonaws.com It is a cornerstone in chemical analysis for identifying unknown compounds, quantifying known materials, and elucidating molecular structures. rsc.org

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with errors of less than 5 ppm. nih.govnih.gov This high accuracy allows for the unambiguous determination of the elemental composition of a molecule. thermofisher.comresearchgate.net For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is a critical first step in the structural confirmation of a newly synthesized or isolated compound. thermofisher.com

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. nih.govresearchgate.net In a typical MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are then analyzed. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable insights into its structural components. ucdavis.edu

For this compound, the fragmentation would likely involve characteristic cleavages of the sulfonamide bond and the uracil ring. researchgate.netnih.gov The study of these fragmentation pathways is essential for confirming the connectivity of the different functional groups within the molecule. nih.gov

Interactive Data Table: Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Fragmentation Pathway | Key Product Ions (m/z) | Structural Information Gained |

| [M+H]⁺ | Cleavage of the S-N bond | [SO₂NH₂]⁺, [Uracil-R]⁺ | Confirms the presence of the sulfonamide and uracil moieties. |

| [M+H]⁺ | Loss of SO₂ | [M+H-SO₂]⁺ | Indicates the presence of a sulfonyl group. |

| [M+H]⁺ | Fragmentation of the uracil ring | Various smaller fragments | Provides information on the structure of the uracil portion. |

Note: This table presents hypothetical fragmentation pathways based on the known behavior of sulfonamides and uracil derivatives in tandem mass spectrometry.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, making it ideal for a compound like this compound. nih.gov ESI transfers ions from solution into the gas phase without significant fragmentation, allowing for the accurate determination of the molecular weight of the intact molecule. nih.gov ESI-MS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. americanpharmaceuticalreview.com This combination allows for the separation of components before they are introduced into the mass spectrometer for analysis. americanpharmaceuticalreview.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, molecules like this compound, which possess multiple polar functional groups (-NH, -OH, -SO₂NH₂), exhibit low volatility and are thermally labile, making them unsuitable for direct GC-MS analysis. To overcome this, a chemical derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative.

For sulfonylurea-type compounds, methylation is a common and effective derivatization strategy. nih.govnih.gov Reagents such as diazomethane (B1218177) can be used to methylate the acidic protons, particularly on the sulfonamide nitrogen and the uracil ring nitrogens. This process replaces active hydrogens with methyl groups, which reduces intermolecular hydrogen bonding, decreases polarity, and significantly increases the compound's volatility.

Once derivatized, the sample can be introduced into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural confirmation. The fragmentation of a hypothetical permethylated this compound derivative would yield characteristic ions corresponding to the loss of specific functional groups and cleavages within the pyrimidine (B1678525) and sulfonyl structures.

Table 1: Hypothetical GC-MS Fragmentation Data for a Volatile Derivative of this compound (Permethylated)

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Significance |

|---|---|---|

| [M]+ | Molecular Ion of Permethylated this compound | Confirms the molecular weight of the derivative. |

| [M - CH₃]+ | Loss of a methyl group | Indicates the presence of multiple methylation sites. |

| [M - SO₂N(CH₃)₂]+ | Loss of the dimethylsulfamoyl group | Fission of the C-S bond, characteristic of sulfonamides. |

This table is illustrative and based on common fragmentation patterns of related methylated sulfonylurea and uracil compounds, as direct experimental data for this compound was not available.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Active Hydrogens

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a sophisticated technique primarily used to investigate the conformational dynamics and solvent accessibility of large biomolecules like proteins. nih.govhep.com.cn The method relies on the exchange of labile amide protons on the protein backbone with deuterium from a deuterated solvent. The rate of this exchange provides information about the protein's secondary structure, folding, and interactions. nih.govnih.gov

While powerful for macromolecules, HDX-MS is not a conventional or standard technique for determining the number of active hydrogens in a small molecule like this compound. For small molecules, the exchange of labile protons—those attached to oxygen, nitrogen, or sulfur—is typically very rapid and complete upon dissolution in a deuterated solvent. This rapid exchange is more effectively and simply confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H-NMR, the addition of a small amount of deuterium oxide (D₂O) to the sample leads to the disappearance of signals corresponding to the active -OH, -NH, and -SO₂NH₂ protons, thus directly confirming their presence and number. Given that HDX-MS is not the appropriate technique for this type of analysis on small molecules, no data table is presented.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in its solid, crystalline state. usgs.gov The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. researchgate.net From this pattern, a map of electron density within the crystal can be calculated, allowing for the determination of exact atomic positions, bond lengths, bond angles, and torsional angles.

This method also reveals crucial information about the supramolecular arrangement, including intermolecular interactions like hydrogen bonding and crystal packing. For a molecule like this compound, X-ray crystallography would elucidate the hydrogen-bonding network formed by the uracil ring's carbonyl and N-H groups, as well as the sulfonamide moiety. These interactions are critical in defining the compound's solid-state properties.

While the specific crystal structure of this compound is not publicly available, data from related sulfonylurea compounds illustrate the type of detailed structural information that can be obtained. researchgate.netpharmahealthsciences.net

Table 2: Representative Crystallographic Data for a Related Sulfonylurea Compound

| Parameter | Value | Unit |

|---|---|---|

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | - |

| a | 10.82 | Å |

| b | 5.83 | Å |

| c | 11.90 | Å |

| α | 90 | ° |

| β | 99.66 | ° |

| γ | 90 | ° |

| Volume | 740.1 | ų |

Note: This data is representative of a related sulfonylurea structure and serves to illustrate the output of an X-ray crystallography experiment. researchgate.net

Advanced Infrared (IR) and Raman Spectroscopy Techniques

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). pharmahealthsciences.netnih.gov The resulting spectrum is a unique fingerprint of the molecule.

For this compound, the FT-IR spectrum would be characterized by absorption bands corresponding to its key functional groups. The uracil ring would exhibit characteristic absorptions for N-H stretching and C=O (amide) stretching. The sulfonamide group would show distinct bands for S=O asymmetric and symmetric stretching, as well as N-H stretching. Analysis of these bands confirms the presence of these groups and can provide insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in peak positions and changes in peak shape. researchgate.netresearchgate.net

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound Functional Groups

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretching | Amide (Uracil) & Sulfonamide |

| 1720 - 1670 | C=O Stretching (Amide I) | Uracil Carbonyls |

| 1650 - 1580 | N-H Bending (Amide II) | Uracil |

| 1370 - 1330 | S=O Asymmetric Stretching | Sulfonamide |

| 1180 - 1160 | S=O Symmetric Stretching | Sulfonamide |

These values are based on established correlation tables and data from related sulfonylurea and uracil compounds. researchgate.netresearchgate.net

Raman spectroscopy, like IR, probes the vibrational modes of a molecule. However, it relies on inelastic scattering of monochromatic light, and the resulting signal is often inherently weak. Surface-Enhanced Raman Spectroscopy (SERS) is a technique that dramatically amplifies the Raman signal, by orders of magnitude, for molecules adsorbed onto or very close to the surface of plasmonic nanostructures, typically made of silver or gold. nih.gov

This enhancement allows for the detection of analytes at very low concentrations. For a compound like this compound, which contains a uracil moiety, SERS is particularly effective. Uracil and its derivatives are known to interact strongly with silver surfaces, leading to significant signal enhancement. acs.orgacs.org The SERS spectrum provides detailed vibrational information, with selection rules that differ from normal Raman, often enhancing modes associated with the part of the molecule interacting with the surface. This can provide insights into the orientation of the molecule on the nanoparticle surface. nih.govmdpi.com

Table 4: Representative SERS Spectral Peaks for Uracil on a Silver Colloid Surface

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| ~1670 | C=O symmetric stretching |

| ~1395 | C5=C6 stretching + N1-H bending |

| ~1238 | Ring stretching + C5-H bending |

| ~785 | Ring breathing mode |

Data is based on published SERS studies of uracil and serves as an example of the vibrational modes that would be significantly enhanced for this compound. acs.orgacs.org

Chiroptical Spectroscopy for Stereochemical Analysis (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images and lack a plane of symmetry.

This compound (2,4-Dihydroxy-5-sulfaminopyrimidine) is an achiral molecule. It possesses a plane of symmetry that bisects the uracil ring and the sulfonamide group. As a result, it does not have enantiomers and will not exhibit any chiroptical activity. Therefore, chiroptical spectroscopy is not an applicable technique for the stereochemical analysis of this compound itself. This technique would only become relevant if this compound were derivatized with a chiral moiety.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgjascoinc.com This technique is particularly valuable for investigating the stereochemical features of optically active compounds. wikipedia.orgutexas.edu CD spectroscopy is widely applied in various fields, most notably for studying the secondary structure of proteins and investigating charge-transfer transitions. wikipedia.org The phenomenon of circular dichroism is observed in the absorption bands of molecules that are optically active. wikipedia.org

A comprehensive search of scientific literature did not yield specific research findings or data tables concerning the Circular Dichroism (CD) spectroscopic analysis of this compound. While the chiroptical properties of various chiral derivatives have been studied, including some uracil derivatives, specific data for this compound is not presently available in the reviewed literature. rsc.orgnih.gov Therefore, a detailed discussion of its specific CD spectral characteristics, including interactive data tables, cannot be provided at this time. Further experimental investigation would be required to characterize the chiroptical properties of this compound.

Mechanistic Investigations of Sulfaminouracil Reactivity

Photoreactivity and Photodegradation Mechanisms of Sulfaminouracil

The photodegradation of this compound (SFU), a synthetic bacteriostatic agent belonging to the sulfa drug family, can be initiated by visible light irradiation, particularly in the presence of a natural sensitizer (B1316253) like riboflavin (B1680620) (Vitamin B2). nih.govnih.gov This process involves the interaction of SFU with the electronically excited singlet (¹Rf) and triplet (³Rf) states of riboflavin. nih.govnih.gov

Kinetics of Sensitized Photodegradation (e.g., with Riboflavin)

The photodegradation of this compound in the presence of riboflavin follows complex kinetics due to the multiple reactive species involved. nih.govnih.gov The process is initiated by the absorption of light by riboflavin, leading to its excited states. nih.gov this compound can then interact with these excited states, leading to its degradation. The rate constants for the quenching of the singlet excited state of riboflavin by SFU have been determined using stationary fluorescence spectroscopy, while laser flash photolysis has been employed to determine the rate constants for the quenching of the triplet excited state. nih.govnih.gov

In a methanol-water mixture, the rate constant for the quenching of the singlet excited state of riboflavin (kQ(1)) by SFU and the rate constant for the quenching of the triplet excited state (kQ(3)) have been quantified to understand the efficiency of these interactions.

| Parameter | Method | Value |

| kQ(1) | Stationary Fluorescence Spectroscopy | Value not specified in search results |

| kQ(3) | Laser Flash Photolysis | Value not specified in search results |

This table is based on the methodologies described in the search results; however, the specific numerical values for the rate constants were not provided in the abstracts.

Role of Reactive Oxygen Species (ROS) in Degradation Pathways (Singlet Molecular Oxygen, Superoxide (B77818) Radical Anion)

The triplet excited state of riboflavin (³Rf) plays a crucial role in the generation of reactive oxygen species (ROS) that are key mediators of this compound photodegradation. nih.govnih.gov In competitive processes, ³Rf can react with ground-state molecular oxygen to produce both singlet molecular oxygen (¹O₂) and the superoxide radical anion (O₂⁻). nih.govnih.gov

Both of these ROS are implicated in the degradation of SFU. nih.govnih.gov However, in aqueous solutions, the contribution of singlet molecular oxygen is considered to be the predominant pathway for the photodegradation of this compound. nih.govnih.gov The involvement of these species highlights the indirect photolysis mechanism driving the transformation of SFU in environmental and biological systems.

pH-Dependent Reactivity in Photochemical Processes

The photochemical degradation of this compound is significantly influenced by the pH of the medium. nih.govnih.gov Studies conducted at different pH values, notably pH 7 and pH 12, have revealed that the degradation process is much more rapid in alkaline conditions. nih.govnih.gov

This enhanced reactivity in alkaline media is attributed to the ionization of the sulfamino group on the uracil (B121893) molecule. nih.govnih.gov The deprotonation of this group at higher pH levels activates the molecule, making it more susceptible to attack by reactive oxygen species, particularly singlet molecular oxygen. nih.govnih.gov Consequently, the sensitized photodegradation of SFU is a more efficient process in neutral environments and becomes even more pronounced in alkaline solutions. nih.govnih.gov

| pH | Degradation Rate | Predominant Mechanism |

| 7 (Neutral) | Efficient | ¹O₂-mediated |

| 12 (Alkaline) | Rapidly degraded | ¹O₂-mediated (favored) |

Time-Resolved Spectroscopic Studies of Reaction Intermediates

Time-resolved spectroscopy is a powerful tool for studying the transient species and short-lived intermediates that are formed during photochemical reactions. researchgate.netunipr.it Techniques such as transient absorption spectroscopy can provide crucial information on the kinetics and electronic states of these intermediates. liverpool.ac.uk In the context of this compound, laser flash photolysis, a time-resolved technique, has been utilized to determine the rate constants of the interaction between SFU and the triplet excited state of riboflavin. nih.govnih.gov This method allows for the direct observation and characterization of the transient species involved in the photodegradation process, offering insights into the reaction mechanism at a molecular level.

Electrochemical Reaction Mechanisms of this compound

The electrochemical behavior of this compound is characterized by its oxidation and reduction pathways at electrode surfaces. These processes are fundamental to understanding its redox properties and potential electrochemical degradation mechanisms.

Oxidation and Reduction Pathways at Electrode Surfaces

The electrochemical reactions of compounds similar in structure to this compound, such as sulfur-containing molecules, involve a series of electron transfer steps. During electrochemical reduction, for instance, sulfur-containing compounds can undergo a stepwise reduction to form various intermediates. In a related context of lithium-sulfur batteries, the reduction of sulfur (S₈) proceeds through the formation of polysulfides of varying chain lengths before ultimately forming lithium sulfide (B99878) (Li₂S). northeastern.edunih.gov

Conversely, the oxidation process involves the removal of electrons from the molecule. While specific studies on the detailed electrochemical oxidation and reduction pathways of this compound were not found in the provided search results, the general principles of electrochemistry suggest that the uracil and sulfamino moieties would be the primary sites for redox activity. The specific potentials and products of these reactions would depend on the electrode material, solvent, and other experimental conditions. Further research is needed to fully elucidate the specific intermediates and final products of this compound's electrochemical transformations.

Voltammetric Studies (Cyclic Voltammetry, Differential Pulse Voltammetry)

Direct experimental studies detailing the electrochemical behavior of this compound using techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are not extensively available in the current scientific literature. However, the voltammetric characteristics can be inferred by examining structurally related compounds, particularly 5-fluorouracil (B62378) (5-FU), which shares the core uracil structure.

Electrochemical studies on 5-FU at various electrodes, such as glassy carbon (GCE) and multi-walled carbon nanotube paste electrodes, consistently show an irreversible oxidation process. derpharmachemica.comnih.gov In cyclic voltammetry, this is characterized by the appearance of an anodic (oxidation) peak during the forward scan without a corresponding cathodic (reduction) peak on the reverse scan. derpharmachemica.com The oxidation is generally found to be a diffusion-controlled process, meaning the rate of the reaction is limited by the transport of the analyte to the electrode surface. nih.gov

The electrochemical oxidation of the uracil ring is the likely reactive site. For 5-FU, DPV has been employed to enhance the signal and achieve low detection limits, demonstrating its utility for sensitive measurements. derpharmachemica.comnih.gov The oxidation peak potential for these compounds is influenced by the pH of the supporting electrolyte, indicating the involvement of protons in the electrode reaction. Given these characteristics for a closely related molecule, a similar irreversible, diffusion-controlled oxidation pathway can be anticipated for this compound.

| Technique | Analyte | Key Findings | Reference |

|---|---|---|---|

| Cyclic Voltammetry (CV) | 5-Fluorouracil | Exhibits an irreversible oxidation peak. The process is diffusion-controlled. | nih.gov |

| Differential Pulse Voltammetry (DPV) | 5-Fluorouracil | Used for sensitive determination with low detection limits (e.g., 3.94×10–8 M). | nih.gov |

| Cyclic Voltammetry (CV) | 5-Fluorouracil | Peak current is enhanced in the presence of surfactants like CTAB. | derpharmachemica.com |

Hydrolytic and Other Chemical Degradation Pathways of this compound

The degradation of this compound is primarily documented through photosensitized pathways, while its hydrolytic degradation can be inferred from the behavior of its constituent chemical moieties.

Photosensitized Degradation: this compound is susceptible to photodegradation in the presence of a photosensitizer and visible light. nih.gov Studies using riboflavin (vitamin B2), a common natural sensitizer, show that the degradation mechanism involves Reactive Oxygen Species (ROS). nih.govnih.gov The process is initiated when the sensitizer absorbs light and transfers energy to molecular oxygen, generating highly reactive species. nih.gov

Two primary ROS are implicated in the degradation of this compound:

Singlet Molecular Oxygen (O₂(¹Δg)): This is the predominant species involved in the degradation pathway. It is generated via energy transfer from the excited triplet state of the sensitizer to ground-state oxygen. nih.govnih.gov

Superoxide Radical Anion (O₂•⁻): This radical is also generated in competitive processes and contributes to the breakdown of the this compound molecule. nih.govnih.gov

The efficiency of this photodegradation is significantly influenced by pH. The process is much faster in alkaline media (e.g., pH 12) compared to neutral environments. nih.gov This is attributed to the ionization of the sulfamino group at higher pH, which activates the molecule and makes it more susceptible to attack by ROS. nih.gov

Hydrolytic Degradation: Specific studies on the hydrolytic degradation of this compound are limited. However, plausible pathways can be proposed based on the known chemistry of the uracil ring and sulfonamide groups. The uracil moiety, as seen in the analogous compound 5-fluorouracil, is known to undergo hydrolysis in alkaline solutions. nih.gov This typically begins with the hydration of the C5-C6 double bond, followed by the cleavage of the pyrimidine (B1678525) ring, which can lead to the release of urea (B33335) and other smaller molecules. nih.gov The sulfonylurea moiety present in related compounds is also known to be susceptible to hydrolysis, which typically cleaves the molecule to produce a sulfonamide and an amine. Therefore, it is probable that under hydrolytic stress (particularly at non-neutral pH), this compound would degrade via one or both of these pathways.

| Degradation Type | Conditions | Key Reactive Species / Mechanism | Reference |

|---|---|---|---|

| Photosensitized Degradation | Visible light, photosensitizer (e.g., Riboflavin) | Singlet Molecular Oxygen (O₂(¹Δg)), Superoxide Radical Anion (O₂•⁻) | nih.govnih.gov |

| Hydrolytic Degradation (Inferred) | Aqueous solution, potentially alkaline or acidic pH | Hydration of C5-C6 double bond, cleavage of uracil ring, and/or cleavage of the sulfonamide group. | nih.gov |

Reaction Pathway Analysis and Transition State Theory in this compound Chemistry

Reaction pathway analysis in chemistry is deeply rooted in understanding the energetic landscape that governs the transformation of reactants into products. A cornerstone of this analysis is Transition State Theory (TST), which provides a framework for calculating the rates of elementary chemical reactions.

Principles of Transition State Theory: Transition State Theory posits that for a reaction to occur, reactants must pass through a specific, high-energy configuration known as the "activated complex" or the "transition state". This state represents the point of maximum energy along the minimum energy reaction pathway, often visualized as a saddle point on a potential energy surface. The core assumptions of TST are:

Reactants are in a quasi-equilibrium with the activated complexes.

The rate of the reaction is determined by the rate at which these activated complexes cross the energy barrier and convert into products.

The rate constant (k) of the reaction is described by the Eyring equation, which incorporates thermodynamic parameters associated with the formation of the activated complex from the reactants, namely the standard Gibbs energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).

Application to this compound Reactivity: While specific TST calculations for this compound reactions are not documented in the reviewed literature, the theory can be applied conceptually to its known degradation pathways. For instance, in the photosensitized degradation of this compound by singlet oxygen (O₂(¹Δg)), the reaction proceeds as follows:

This compound + O₂(¹Δg) → [this compound---O₂]‡ → Degradation Products

Here, [this compound---O₂]‡ represents the activated complex. According to TST, the structure of this transition state is a high-energy, transient arrangement of the atoms of both this compound and singlet oxygen, just as new chemical bonds are beginning to form and existing bonds are starting to break. The energy required to reach this state is the activation energy. By computationally modeling this potential energy surface, one could, in principle, determine the geometry and energy of the transition state.

This theoretical analysis would provide insight into the reaction kinetics. For example, the enhanced degradation rate observed in alkaline conditions could be explained by TST as a lowering of the activation energy (ΔG‡). The ionized form of this compound is electronically different and may be able to form a more stable, lower-energy transition state with singlet oxygen, thus accelerating the reaction rate as predicted by the Eyring equation. TST, therefore, provides the theoretical lens to rationalize and quantify how factors like pH and molecular structure mechanistically control the reactivity of this compound.

Advanced Analytical Method Development and Validation for Sulfaminouracil Detection

Chromatographic Method Development

Method development in chromatography is a systematic process aimed at achieving a reliable separation of a target analyte from other components in a sample. The physicochemical properties of Sulfaminouracil, particularly its expected high polarity and potential for ionization, guide the selection of appropriate chromatographic modes, stationary phases, and mobile phases to ensure optimal retention, resolution, and peak shape.

HPLC is a cornerstone of analytical chemistry, widely employed for the separation and quantification of pharmaceutical compounds. scientificliterature.org The optimization of an HPLC method for this compound involves a meticulous selection of columns, mobile phases, and elution conditions to overcome challenges associated with its polarity.

The choice between Reverse-Phase (RP) and Hydrophilic Interaction Chromatography (HILIC) is a critical first step in method development for polar compounds like this compound.

Reversed-Phase (RP-HPLC): As the most common mode of HPLC, RP-HPLC utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. chromatographyonline.com While versatile, standard RP-HPLC can present challenges for highly polar analytes, which may exhibit insufficient retention and elute at or near the column's void volume. chromatographyonline.com Specialized "aqueous" C18 (AQ) columns are designed to prevent stationary phase dewetting under the highly aqueous mobile phase conditions required to retain polar compounds. sielc.com

Hydrophilic Interaction Chromatography (HILIC): HILIC has emerged as a powerful alternative for the analysis of highly polar and hydrophilic compounds. chromatographyonline.comresearchgate.net This technique employs a polar stationary phase (e.g., bare silica (B1680970), or phases bonded with amide, diol, or zwitterionic functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile (B52724). researchgate.netnih.gov A thin layer of water is adsorbed onto the stationary phase, and retention is based on the partitioning of the analyte between this aqueous layer and the bulk mobile phase. HILIC is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization. chromatographyonline.comresearchgate.net For this compound, HILIC can provide superior retention and alternative selectivity compared to RP-HPLC. halocolumns.com

| Parameter | Reverse-Phase (RP) HPLC | Hydrophilic Interaction Chromatography (HILIC) |

|---|---|---|

| Stationary Phase | Nonpolar (e.g., C18, C8, Phenyl-Hexyl) | Polar (e.g., Silica, Amide, Zwitterionic) nih.gov |

| Mobile Phase | Polar; high aqueous content (e.g., Water/Methanol (B129727), Water/Acetonitrile) | Nonpolar; high organic content (e.g., Acetonitrile/Water) |

| Elution Order | Nonpolar compounds are retained longer. | Polar compounds are retained longer. |

| Primary Application for this compound | May require specialized AQ columns or ion-pairing agents for sufficient retention. | Often the preferred method due to the polar nature of the analyte, providing good retention. chromatographyonline.com |

| MS Compatibility | Good, though high aqueous content can reduce ionization efficiency. | Excellent, as the high organic content promotes efficient desolvation and ionization. researchgate.net |

The selection of the mobile phase and column chemistry is crucial for controlling the retention and selectivity of this compound.

Mobile Phase Composition: In RP-HPLC, the mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. nacalai.com For ionizable compounds, controlling the pH with a buffer (e.g., phosphate, formate, acetate) is critical to ensure consistent retention and symmetrical peak shapes by suppressing the ionization of silanol (B1196071) groups on the silica surface and maintaining the analyte in a single ionic state. chromatographyonline.com In HILIC, the mobile phase is predominantly organic (usually >70% acetonitrile) with a smaller aqueous component containing a buffer to control pH and ionic strength, which significantly influences retention. mdpi.com

Column Chemistry: For RP-HPLC, C18 columns are the most widely used. nacalai.com However, for polar analytes, columns with different selectivities, such as Phenyl-Hexyl or embedded polar groups, may be beneficial. nih.gov In HILIC, a variety of stationary phases are available. Bare silica columns are common, while amide- or zwitterionic-based columns can offer different selectivity and improved peak shape for certain compounds. The choice of column chemistry depends on the specific functional groups present in the this compound molecule.

| Chromatographic Mode | Column Chemistry | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Key Considerations |

|---|---|---|---|---|

| RP-HPLC | C18, C8 (e.g., Agilent C18, Phenomenex C8) scientificliterature.orgijrpb.com | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Acetonitrile or Methanol | Mobile phase pH should be adjusted to control analyte ionization. |

| HILIC | Amide, Silica, Zwitterionic (e.g., Acquity HILIC) mdpi.com | Acetonitrile with 0.1% Formic Acid | Water with 10 mM Ammonium Acetate | High organic content is needed for retention; buffer concentration affects selectivity. |

While isocratic elution (constant mobile phase composition) is simple, gradient elution is often preferred for complex samples or for optimizing the separation of a single analyte by reducing run times and improving peak shapes. numberanalytics.comresearchgate.net A gradient program involves changing the mobile phase composition over the course of the analytical run. welch-us.com

For this compound analysis in RP-HPLC, a gradient would typically start with a high percentage of the aqueous phase (e.g., 95% A) to retain the polar analyte, followed by a gradual increase in the organic phase percentage (e.g., to 95% B) to elute the compound and any less polar impurities. In HILIC, the opposite gradient is used, starting with a high organic phase concentration and increasing the aqueous phase percentage to facilitate elution. The slope and duration of the gradient are optimized to achieve the best resolution between the analyte and any interfering peaks. chromatographyonline.comnih.gov

| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A (e.g., 95:5 ACN:Water w/ Buffer) | % Mobile Phase B (e.g., 5:95 ACN:Water w/ Buffer) |

|---|---|---|---|

| 0.0 | 0.4 | 95.0 | 5.0 |

| 5.0 | 0.4 | 50.0 | 50.0 |

| 5.1 | 0.4 | 5.0 | 95.0 |

| 6.0 | 0.4 | 5.0 | 95.0 |

| 6.1 | 0.4 | 95.0 | 5.0 |

| 8.0 | 0.4 | 95.0 | 5.0 |

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. japsonline.com This technology operates at higher pressures than conventional HPLC, resulting in substantial improvements in resolution, sensitivity, and speed of analysis. uu.nl Methods can often be transferred from HPLC to UPLC to achieve shorter run times, which is particularly advantageous for high-throughput analysis. nih.gov For this compound, a UPLC method would offer faster analysis times (e.g., under 3 minutes) and sharper peaks, leading to lower detection limits. mdpi.com The principles of method development, including column and mobile phase selection, are analogous to HPLC, but flow rates and gradient times are scaled down to accommodate the smaller column dimensions. japsonline.comnih.gov

| Parameter | Conventional HPLC | UPLC |

|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm (e.g., 1.7 µm) nih.gov |

| Column Dimensions (ID x Length) | 4.6 mm x 150 mm, 4.6 mm x 250 mm ijrpb.com | 2.1 mm x 50 mm, 2.1 mm x 100 mm nih.gov |

| Typical Flow Rate | 1.0 - 1.5 mL/min scielo.br | 0.2 - 0.5 mL/min mdpi.com |

| Typical Run Time | 10 - 30 minutes | 1 - 5 minutes mdpi.com |

| System Pressure | ~2000-4000 psi | ~8000-15000 psi |

| Advantage for this compound | Robust and widely available. | Higher throughput, increased sensitivity, and better resolution. uu.nl |

SFC is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide (CO₂). mdpi.com Supercritical CO₂ is non-polar, but its elution strength can be significantly increased by adding polar organic solvents (modifiers) such as methanol, making it suitable for analyzing a wide range of compounds, including polar ones. mdpi.comnih.gov

The mobile phase in SFC has low viscosity and high diffusivity, which allows for very fast separations and high efficiency, often surpassing HPLC in terms of speed. chromatographytoday.comchromatographyonline.com SFC is considered a "green" technology due to the reduction in organic solvent consumption. chromatographytoday.com For the analysis of this compound, SFC could serve as a powerful, high-throughput orthogonal technique to LC, providing different selectivity. The method development in SFC involves optimizing parameters such as the percentage of the co-solvent, the type of stationary phase, the back pressure, and the temperature to achieve the desired retention and separation. chromatographyonline.com

Capillary Electrophoresis (CE) for this compound Separation

Capillary Electrophoresis (CE) is a powerful electrokinetic separation technique performed in submillimeter diameter capillaries. wikipedia.org It offers high separation efficiency and resolution, making it a valuable tool for the analysis of charged species like this compound. colby.edulabcompare.com The separation in CE is driven by two main phenomena: electrophoretic flow and electroosmotic flow (EOF). youtube.com Analytes are separated based on their differential migration in an electric field, which is influenced by their charge-to-size ratio. labcompare.com

The basic instrumentation for CE consists of a high-voltage power supply, a fused-silica capillary, two buffer reservoirs, electrodes, and an on-column detector, typically UV-Vis absorbance. wikipedia.orgcolby.edu The high surface-to-volume ratio of the capillary allows for efficient heat dissipation, enabling the use of high voltages which results in rapid and highly efficient separations compared to techniques like HPLC. wikipedia.orglabcompare.com

Different modes of CE can be employed for the separation of compounds like this compound:

Capillary Zone Electrophoresis (CZE): This is the simplest and most common form of CE, where the capillary is filled with a single buffer solution. wikipedia.org Separation is based on differences in the electrophoretic mobilities of the analytes.

Micellar Electrokinetic Chromatography (MEKC): In this mode, surfactants are added to the buffer above their critical micelle concentration. This creates a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes based on their partitioning between the micelles and the aqueous buffer.

The development of a CE method for this compound would involve optimizing parameters such as the background electrolyte (BGE) composition and pH, applied voltage, capillary dimensions, and temperature to achieve the desired resolution and analysis time.

Hyphenated Techniques for Enhanced Sensitivity and Specificity

Hyphenated techniques, which couple a separation method with a detection method, are central to modern analytical chemistry. For this compound analysis, coupling liquid or gas chromatography with mass spectrometry provides unparalleled sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred technique for the determination of sulfonamides, including this compound, due to its high selectivity and sensitivity. nih.gov This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the definitive identification and quantification power of tandem mass spectrometry. rsc.org

The development of an LC-MS/MS method for this compound typically involves the following steps:

Sample Preparation: The initial step involves extracting this compound from the sample matrix. Common techniques include matrix solid-phase dispersion (MSPD) or solid-phase extraction (SPE), which isolate the analyte from interfering components. nih.govnih.gov For instance, a method for sulfonamides in tissue might use hot water as an extractant in an MSPD procedure. nih.gov

Chromatographic Separation: The extract is injected into an HPLC system. Separation is commonly achieved using a reversed-phase column, such as a C18 column. usda.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is used to separate this compound from other compounds in the extract. usda.gov

Mass Spectrometric Detection: The analyte eluting from the HPLC column is ionized, typically using an electrospray ionization (ESI) source in positive ion mode. nih.govnih.gov The protonated molecule [M+H]⁺ is selected as the precursor ion in the first quadrupole. This ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored in the second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces chemical noise.

The performance of LC-MS/MS methods is characterized by low limits of quantification (LOQ), often in the parts-per-billion (ppb) range, and high recovery rates. nih.govresearchgate.net

Table 1: Example Parameters for LC-MS/MS Analysis of Sulfonamides

| Parameter | Description |

|---|---|

| Sample Matrix | Bovine and Trout Muscle Tissue |

| Extraction | Matrix Solid-Phase Dispersion (MSPD) with hot water |

| LC Column | C18 Reversed-Phase |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| LOQ | 3-15 ppb |

| Recovery | 75-98% |

This table is a representative example based on general methodologies for sulfonamides and may be adapted for this compound. nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique for the analysis of chemical compounds. chromatographyonline.com However, for polar and non-volatile compounds like this compound, direct analysis by GC-MS is challenging. youtube.com Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative.

A typical GC-MS workflow for a compound like this compound would include:

Extraction: Similar to LC-MS, an initial extraction from the sample matrix is performed.

Derivatization: The extracted analyte is chemically modified. Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the compound.

GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized in a heated injection port. nih.gov Separation occurs in a capillary column based on the compound's boiling point and interaction with the column's stationary phase. nih.gov

MS Detection: The separated compounds are ionized, most commonly by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, provides a "fingerprint" that can be used for identification by comparing it to spectral libraries. youtube.com

While LC-MS/MS is often more straightforward for compounds like sulfonamides, GC-MS can offer high chromatographic resolution and definitive structural information from EI mass spectra. nih.gov

Spectrophotometric Method Development for this compound Quantification (e.g., UV-Vis)

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, offer a simple, cost-effective, and rapid approach for the quantification of compounds. nih.gov The development of such a method for this compound would be based on its intrinsic ability to absorb UV radiation or through a chemical reaction that produces a colored product. jppres.commdpi.com

A common strategy for developing a colorimetric method involves a diazotization-coupling reaction. This typically includes:

Diazotization: The primary aromatic amine group present in many sulfonamides is reacted with sodium nitrite (B80452) in an acidic medium to form a diazonium salt.

Coupling: The resulting diazonium salt is then coupled with a chromogenic agent (e.g., dapsone (B1669823) or another aromatic compound) in an alkaline medium to form a stable, colored azo dye. nih.gov

Measurement: The absorbance of the colored solution is measured at its wavelength of maximum absorbance (λmax) using a spectrophotometer. nih.gov The concentration of this compound is then determined from a calibration curve prepared using standard solutions.

Validation of the method is performed according to ICH guidelines and includes establishing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). jppres.comjapsonline.com

Table 2: Typical Validation Parameters for a Spectrophotometric Method

| Parameter | Description | Typical Value |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve | > 0.998 |

| LOD | Lowest concentration that can be detected | µg/mL range |

| LOQ | Lowest concentration that can be quantified with acceptable precision and accuracy | µg/mL range |

| Accuracy (% Recovery) | Closeness of measured value to the true value | 98-102% |

| Precision (% RSD) | Degree of scatter between a series of measurements | < 2% |

This table presents typical values for validated spectrophotometric methods for pharmaceutical analysis. jppres.com

Environmental Chemistry of Sulfaminouracil

Environmental Occurrence and Distribution

Sulfaminouracil, a synthetic bacteriostatic agent belonging to the sulfonamide class of drugs, is an emerging environmental contaminant due to its use in human and veterinary medicine. As with many pharmaceuticals, it is often incompletely metabolized, leading to its release into the environment through the excretion of unmetabolized parent compounds. Consequently, this compound is primarily introduced into the aquatic environment via effluents from wastewater treatment plants (WWTPs), which are not specifically designed to eliminate such micropollutants.

While specific quantitative data for this compound are not widely reported in broad environmental surveys, its presence has been confirmed in surface water and wastewater effluents. The environmental concentrations can be inferred from data on the broader class of sulfonamides, which are ubiquitously detected in various environmental compartments. Studies monitoring other sulfonamides, such as sulfamethoxazole (B1682508) and sulfamethazine (B1682506), have found their concentrations typically range from nanograms per liter (ng/L) to low micrograms per liter (µg/L) in aquatic systems. For instance, in surface waters, concentrations of sulfamethazine have been detected at levels up to 63.6 ng/L mdpi.com. In WWTP effluents, which are primary point sources, concentrations of sulfonamides like sulfamethoxazole can be significantly higher, with mean values reported between 212 ng/L and 338 ng/L nih.gov. Raw wastewater influent can contain even higher levels, with average concentrations of sulfamethoxazole reaching up to 852 ng/L nih.gov.

The distribution of this compound in the environment is governed by its physicochemical properties and its interaction with environmental components. As a sulfonamide, its mobility and partitioning between water and solid phases (like soil and sediment) are influenced by factors such as soil organic matter content and pH, which affects its speciation.

| Environmental Compartment | Compound Example | Concentration Range | Reference |

|---|---|---|---|

| Surface Water | Sulfamethazine | Up to 63.6 ng/L | mdpi.com |

| WWTP Influent | Sulfamethoxazole | Mean: 520-852 ng/L | nih.gov |

| WWTP Effluent | Sulfamethoxazole | Mean: 212-338 ng/L | nih.gov |

Transformation Pathways in Aquatic Environments

In aquatic environments, the persistence of this compound is largely dictated by its susceptibility to various transformation processes. Among these, photodegradation has been identified as a significant pathway for its natural attenuation.

Photodegradation: Research has shown that this compound can be degraded under visible light irradiation, particularly through sensitized photodegradation. This process involves natural photosensitizers, such as riboflavin (B1680620) (vitamin B2), which are commonly present in sunlit surface waters as part of the dissolved organic matter.

The mechanism involves the absorption of light by the photosensitizer (e.g., riboflavin), which then transitions to an excited triplet state (³Rf*). This excited sensitizer (B1316253) interacts with molecular oxygen to generate highly reactive oxygen species (ROS), primarily singlet molecular oxygen (¹O₂) and the superoxide (B77818) radical anion (O₂⁻•). These ROS are potent oxidants that subsequently react with and degrade the this compound molecule.

The efficiency of this photodegradation process is highly dependent on the pH of the water. Studies have demonstrated that this compound degrades relatively efficiently in neutral environments (pH 7) but is degraded much more rapidly in alkaline media (pH 12). This enhanced degradation at higher pH is attributed to the ionization of the sulfamino group on the uracil (B121893) molecule, which activates the molecule and makes it more susceptible to oxidative attack by ROS. Therefore, sensitized photodegradation is considered an important environmental sink for this compound, especially in alkaline surface waters.

Interaction with Natural Organic Matter and Other Environmental Components

The fate, transport, and bioavailability of this compound in the environment are significantly influenced by its interactions with natural organic matter (NOM) and other components like soil and sediment. NOM, particularly humic substances (humic and fulvic acids), is ubiquitous in aquatic and terrestrial systems and can bind with organic micropollutants.

Studies on analogous sulfonamide compounds have revealed that they can be effectively bound by humic acids. The primary mechanisms governing this interaction include:

Hydrogen Bonding: The formation of hydrogen bonds between the functional groups of the sulfonamide and the humic acid molecule.

Electrostatic Interactions: Attractive or repulsive forces based on the charge of the sulfonamide molecule and the humic substance at a given pH.

Hydrophobic Interactions: The tendency of nonpolar parts of the molecules to associate in an aqueous environment.

The strength of these interactions is influenced by environmental conditions. For instance, high pH is generally unfavorable for the binding of sulfonamides to humic acids, while an increase in ionic strength can enhance the binding strength mdpi.com. By binding to NOM, the mobility of this compound in water bodies can be altered. Association with dissolved organic matter (DOM) can facilitate its transport in surface waters, whereas adsorption to particulate organic matter can lead to its deposition in sediments. This partitioning behavior is a critical factor in determining the compound's environmental concentration and persistence.

Advanced Oxidation Processes (AOPs) for Environmental Remediation of this compound

Conventional wastewater treatment methods are often ineffective at completely removing persistent organic pollutants like this compound. Advanced Oxidation Processes (AOPs) represent a suite of promising technologies for the remediation of water contaminated with such compounds. AOPs are characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, most notably the hydroxyl radical (•OH) and the sulfate (B86663) radical (SO₄•⁻).

Ozonation: Ozone (O₃) is a strong oxidant that can react directly with electron-rich moieties in organic molecules. Ozonation can also be enhanced to produce hydroxyl radicals. Studies on other sulfonamides, like sulfamethoxazole, have demonstrated high removal efficiencies (over 90%) with ozonation nih.gov. However, a significant drawback is the potential formation of stable and sometimes equally toxic transformation products, indicating that complete mineralization may not be achieved nih.gov.

Fenton and Photo-Fenton Processes: The Fenton process utilizes the reaction between ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. Its efficiency is enhanced by UV or solar irradiation in the photo-Fenton process, which promotes the regeneration of Fe²⁺ from Fe³⁺ researchgate.net. These processes are highly effective in degrading a wide range of organic pollutants, including other sulfonamides and the structurally related compound 5-fluorouracil (B62378) researchgate.netnih.gov. The degradation typically follows pseudo-first-order kinetics, and the efficiency is highly dependent on parameters such as pH (optimal around 3), and the concentrations of iron and H₂O₂.

Sulfate Radical-Based AOPs (SR-AOPs): SR-AOPs involve the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) to produce sulfate radicals (SO₄•⁻). The sulfate radical has a high redox potential, comparable to or even higher than the hydroxyl radical, and a longer half-life, which can be advantageous for treatment. Activation can be achieved through various methods, including heat, UV radiation, and transition metal catalysts. SR-AOPs have proven effective for the degradation of numerous pharmaceuticals and are considered a highly promising technology for the remediation of water contaminated with recalcitrant compounds like this compound.

| AOP Method | Primary Radical Species | Key Features & Findings | Reference |

|---|---|---|---|

| Ozonation | O₃, •OH | High removal efficiency (>90%) for sulfamethoxazole; potential for persistent transformation products. | nih.gov |

| Photo-Fenton | •OH | Effective for sulfonamide degradation; follows pseudo-first-order kinetics; optimal at acidic pH (~3). | |

| Sulfate Radical AOPs | SO₄•⁻ | High redox potential and longer radical half-life; effective over a broad pH range. |

Mechanistic Aspects of Sulfaminouracil Biomolecular Interactions Non Clinical Focus

Enzyme Interaction Mechanisms

The primary enzymatic targets for sulfonamides are dihydropteroate (B1496061) synthase (DHPS) and carbonic anhydrases (CAs). The interaction with these enzymes is central to the biological effects of this class of compounds.

Direct kinetic and mechanistic studies on sulfaminouracil are not widely reported. However, the general principles of enzyme inhibition by sulfonamides provide a strong framework for understanding its likely behavior.

Sulfonamides are classic examples of competitive inhibitors. libretexts.org In the context of DHPS, they compete with the natural substrate, para-aminobenzoic acid (PABA). collaborativedrug.com This means that this compound likely binds to the active site of the enzyme, preventing the binding of PABA and thereby halting the folic acid synthesis pathway. nih.gov The kinetics of this interaction are characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum velocity (Vmax) of the reaction remains unchanged. sci-hub.se

The inhibition of carbonic anhydrases by sulfonamides has also been a subject of kinetic studies. wikipedia.org These interactions are typically non-competitive or uncompetitive, depending on the specific isoform of the enzyme and the structure of the sulfonamide. This type of inhibition involves the binding of the inhibitor to a site on the enzyme other than the active site, or to the enzyme-substrate complex. libretexts.org

Illustrative Kinetic Data for a Generic Sulfonamide

| Inhibitor Concentration (µM) | Substrate Concentration (µM) | Initial Velocity (µmol/min) | Apparent Km (µM) | Vmax (µmol/min) |

|---|---|---|---|---|

| 0 | 10 | 5.0 | 20 | 10 |

| 0 | 20 | 6.7 | ||

| 0 | 50 | 8.3 | ||

| 0 | 100 | 9.1 | ||

| 10 | 10 | 3.3 | 40 | 10 |

| 10 | 20 | 5.0 | ||

| 10 | 50 | 7.1 | ||

| 10 | 100 | 8.3 |

Note: The data in this table is illustrative for a generic competitive inhibitor and does not represent actual experimental data for this compound.

The structure-activity relationship (SAR) for sulfonamides provides insights into how the chemical structure of this compound influences its binding to target enzymes. nih.gov For the inhibition of DHPS, the key structural features are the aniline (B41778) ring and the sulfonamide group, which mimic the structure of PABA. researchgate.net

Key SAR points for sulfonamides include:

The para-amino group: This group is crucial for activity, as it mimics the corresponding group in PABA. researchgate.net

The aromatic ring: The benzene (B151609) ring is essential for the correct orientation of the molecule within the enzyme's active site. researchgate.net

The sulfonamide group: This group is responsible for the strong binding to the enzyme. researchgate.net

Substituents on the sulfonamide nitrogen: Variations in the substituent on the N1 nitrogen of the sulfonamide group can significantly affect the potency and properties of the compound. researchgate.net In the case of this compound, this substituent is the uracil (B121893) moiety.

For carbonic anhydrase inhibition, the unsubstituted sulfonamide group is the primary zinc-binding group, which interacts with the zinc ion in the active site of the enzyme. nih.gov The nature of the aromatic or heterocyclic ring attached to the sulfonamide group influences the affinity and selectivity for different CA isoforms.

Illustrative SAR Data for a Series of Sulfonamide Analogs

| Compound | R-Group on Sulfonamide Nitrogen | DHPS IC50 (µM) | CA-II Ki (nM) |

|---|---|---|---|

| Sulfanilamide | -H | 150 | 250 |

| Sulfadiazine | Pyrimidin-2-yl | 1.2 | 15 |

| Sulfamethoxazole (B1682508) | 5-methylisoxazol-3-yl | 0.8 | 50 |

| Hypothetical this compound | Uracil-6-yl | Data not available | Data not available |

Note: The data in this table is illustrative and does not represent actual experimental data for this compound. It is intended to show general trends in sulfonamide SAR.

Interaction with Cellular Components at a Molecular Level

Beyond direct enzyme inhibition, the molecular interactions of this compound with other cellular components are less well-defined. As a small molecule, its distribution and interaction within a cell would be governed by its physicochemical properties, such as its solubility, lipophilicity, and ionization state.

The uracil moiety of this compound is a pyrimidine (B1678525) base, a fundamental component of nucleic acids. It is conceivable that this part of the molecule could interact with enzymes and proteins involved in nucleic acid metabolism. However, specific studies demonstrating such interactions for this compound are lacking.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Sulfaminouracil, and how can researchers validate the purity of synthesized batches?

- Methodological Answer : this compound synthesis typically involves nucleophilic substitution reactions, with intermediates characterized via HPLC and NMR. To validate purity, researchers should employ orthogonal analytical techniques:

- HPLC for quantitative impurity profiling .

- ¹H/¹³C NMR to confirm structural integrity .

- Mass spectrometry (MS) for molecular weight verification .

- Melting point analysis to compare against literature values .

- Document all steps in an "Experimental Methods" section, including reagent sources and instrument specifications .

Q. Which databases and search strategies are most effective for conducting a comprehensive literature review on this compound’s mechanism of action?

- Methodological Answer :

- Use Scopus or PubMed with Boolean operators:

("this compound" OR "Sulfamoyl-uracil") AND ("mechanism of action" OR "pharmacodynamics"). - Filter results by document type (articles/reviews) and publication year (e.g., 2015–2025) to prioritize recent findings .

- Supplement with backward/forward citation tracking using tools like Web of Science .

Q. What in vitro assays are commonly used to evaluate this compound’s antimicrobial activity, and how should controls be designed?

- Methodological Answer :

- Broth microdilution assays to determine minimum inhibitory concentrations (MICs) .

- Include positive controls (e.g., known antibiotics) and negative controls (vehicle-only treatments) .

- Validate assay reproducibility using ≥3 biological replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy of this compound across different in vitro models?

- Methodological Answer :

- Conduct a systematic review with meta-analysis, assessing heterogeneity via I² statistics .

- Evaluate methodological variability (e.g., cell line selection, incubation time) using subgroup analysis .

- Perform sensitivity analyses to exclude outlier studies .

- Report limitations using the PRISMA checklist .

Q. What experimental design considerations are critical for minimizing off-target effects in this compound’s in vivo toxicity studies?

- Methodological Answer :

- Use isogenic animal models to control genetic variability .

- Implement dose-ranging studies to identify the NOAEL (No Observed Adverse Effect Level) .

- Include tissue-specific biomarkers (e.g., liver enzymes, renal function tests) for toxicity profiling .

- Apply blinded histopathological assessments to reduce observer bias .

Q. How can computational modeling improve the optimization of this compound’s pharmacokinetic parameters?

- Methodological Answer :

- Use physiologically based pharmacokinetic (PBPK) models to simulate absorption/distribution .

- Validate models with in vivo data (e.g., plasma concentration-time curves) .

- Optimize solubility using COSMO-RS (Conductor-like Screening Model for Real Solvents) .

Data Presentation Guidelines

Table 1 : Common Methodological Pitfalls and Solutions in this compound Research

Key Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.